molecular formula C8H5FO B042319 5-Fluorobenzofuran CAS No. 24410-59-1

5-Fluorobenzofuran

Cat. No.: B042319
CAS No.: 24410-59-1
M. Wt: 136.12 g/mol
InChI Key: FTVHMXRCGNWCOL-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran is a useful research compound. Its molecular formula is C8H5FO and its molecular weight is 136.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antineoplastic Agent for Cancer : Fluorouracil (5-FU) is a significant antineoplastic agent used in treating advanced colorectal cancer. Its effectiveness can be limited by resistance due to metabolic aberrations or alterations in thymidylate synthase (Pinedo & Peters, 1988).

  • Alzheimer's Disease Treatment : Some derivatives of benzofuran, like compound 5f, which contains a 2-fluorobenzyl moiety, demonstrate promising inhibitory activity against acetylcholinesterase. This suggests potential use as a novel multifunctional agent in treating Alzheimer’s disease (Hasanvand et al., 2022).

  • Enhanced Pharmacokinetics in Cancer Treatment : Improved pharmacokinetic information and predictive pharmacologic testing of fluoropyrimidines can enhance their clinical utility in cancer treatment (Myers et al., 1976).

  • Development of Low-Toxicity Alternatives : Derivatives like 2-(5-fluorouracil-1-yl-acetamido) acetic acid show potential as low-toxicity alternatives for treating colorectal, gastric, and liver carcinomas (Xiong Jing, 2010).

  • Palliative Care in Advanced Cancer : 5-FU and 5-FUDR have clinical utility in palliating advanced cancer patients, especially in cases of breast and gastrointestinal tract tumors (Heidelberger & Ansfield, 1963).

  • Potential Antibacterial and Antifungal Activities : 5-fluorouracil-derived benzimidazoles, particularly the 3-fluorobenzyl benzimidazole derivative 5c, show significant antibacterial and antifungal activities, with strong activity against MRSA and Bacillus proteus (Fang et al., 2016).

Mechanism of Action

Target of Action

5-Fluorobenzofuran, a derivative of benzofuran, is a multifaceted biodynamic agent . It has been found to interact with various targets, including HIV-1 long terminal repeat (LTR) G-quadruplexes (GQs) . These targets play a crucial role in the replication of the HIV-1 virus .

Mode of Action

This compound interacts with its targets through a mechanism that involves fluorescence and 19F NMR . It serves as a hairpin and GQ sensor, producing distinct spectral signatures for different GQ topologies adopted by LTR G-rich oligonucleotides .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For instance, it has been found to suppress the checkpoint kinase 1 (CHK1) pathway, which is associated with resistance to 5-FU, especially in p53 wild-type cancer cells . The Wnt pathway, which is upregulated in 5-FU-resistant cells, also suppresses the CHK1 pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound significantly impact its bioavailability. It has been reported that the oral absorption of 5-Fluorouracil (5-FU), a related compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects . Pharmaceutical cocrystallization approaches have been employed to modulate the pharmacokinetic properties of 5-fu by changing its aqueous solubility .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been found to inhibit the proliferation of human colorectal adenocarcinoma cell line HCT116 . Moreover, it has been reported to have wide-ranging biological activity and potential applications as a pharmacological molecule, exhibiting potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, systematic 19F NMR analysis in Xenopus laevis oocytes has provided unprecedented information on the structure adopted by the LTR G-rich region in the cellular environment . The results indicate that it forms a unique GQ-hairpin hybrid architecture, a potent hotspot for selective targeting .

Biochemical Analysis

Biochemical Properties

5-Fluorobenzofuran interacts with various biomolecules in biochemical reactions. The nature of these interactions often involves the formation of complex structures with these biomolecules, contributing to their biological activities .

Cellular Effects

Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzofuran compounds can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.

Properties

IUPAC Name

5-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHMXRCGNWCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472600
Record name 5-fluorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-59-1
Record name 5-fluorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 16.0 g of 1-(2,2-diethoxyethoxy)-4-fluorobenzene in 50 ml n-hexane was added 3.2 g of amberlyst 15 at room temperature. After the mixture was treated in a sealed tube at 200° C. for 11 hours, the amberlyst 15 was filtered off. The solvent was evaporated, and the crude product was purified and separated by silica gel column chromatography (n-hexane), to give 4.8 g of the title compound as a colorless oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of benzene (200 mL) containing polyphosphoric acid (80 g, 236.69 mmol) was added 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal (45 g, 197.37 mmol). The mixture was stirred vigorously while being heated to reflux for 2.5 hours. The reaction mixture was cooled to room temperature and decanted from the polyphosphoric acid. The solvent was removed under vacuum to give the residue, which was purified by a silica gel column (1% ethyl acetate in petroleum ether) to afford 5-fluorobenzofuran as colorless oil (14.0 g, crude).
[Compound]
Name
polyphosphoric acid
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 5-fluorobenzofuran be used to study nucleic acid structures?

A: this compound can be incorporated into nucleoside analogues, such as this compound-modified 2'-deoxyuridine (FBF-dU), which can be integrated into DNA or RNA oligonucleotides. [] This modified nucleoside exhibits fluorescence properties and distinct 19F NMR signals that are sensitive to the surrounding environment, like solvent polarity, viscosity, and neighboring bases. [, ] This sensitivity allows researchers to probe different nucleic acid structures. For instance, the formation of duplexes, G-quadruplexes, and i-motifs can be distinguished based on the unique fluorescence and 19F NMR signatures of the incorporated FBF-dU. []

Q2: Can you explain how this compound acts as a "dual-purpose probe" in nucleic acid research?

A: The term "dual-purpose probe" highlights the advantage of utilizing both fluorescence and 19F NMR spectroscopy with a single modification. [] When incorporated into an oligonucleotide, this compound offers two distinct channels for analysis:

    Q3: Beyond nucleic acids, are there other applications for this compound derivatives?

    A: Yes, this compound has been explored as a scaffold for developing fluorescent probes for detecting small molecules. One example is its use in a turn-on fluorescent probe for hydrogen sulfide (H2S). [] In this case, a this compound derivative is modified with an azide group. Upon reaction with H2S, the azide is reduced, leading to a significant increase in fluorescence. This probe shows promise for detecting H2S in biological systems due to its sensitivity and selectivity. []

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